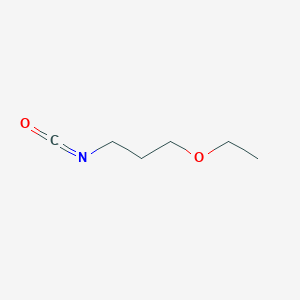
1-Ethoxy-3-isocyanatopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Ethoxy-3-isocyanatopropane has several applications in scientific research:
Méthodes De Préparation
1-Ethoxy-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyl isocyanate with ethanol under controlled conditions . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or diethyl ether. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1-Ethoxy-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Polymerization: It can undergo polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3-isocyanatopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reaction forms urethane or urea linkages, which are the basis for its use in polymerization and other applications .
Comparaison Avec Des Composés Similaires
1-Ethoxy-3-isocyanatopropane can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.
This compound is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other isocyanates .
Propriétés
IUPAC Name |
1-ethoxy-3-isocyanatopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZSDNDGWZYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572709 |
Source


|
| Record name | 1-Ethoxy-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-15-0 |
Source


|
| Record name | 1-Ethoxy-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














